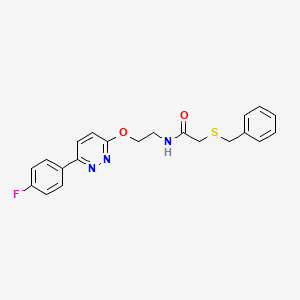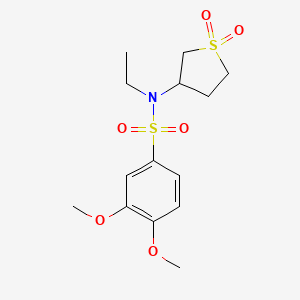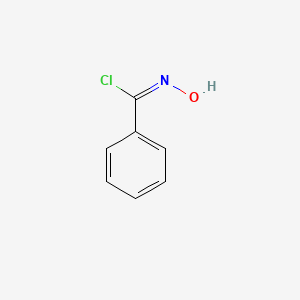
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-phenoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-phenoxyethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as sulcotrione and is commonly used as a herbicide.
科学的研究の応用
Synthesis and Chemical Properties
Urea Synthesis : The compound is involved in chemical syntheses, particularly in the formation of ureas. A study by Thalluri et al. (2014) demonstrates the synthesis of ureas using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This method is noted for good yields and compatibility with various protecting groups.
Hydroxylation Studies : Research on hydroxylation, a process of introducing hydroxyl groups into organic compounds, often involves similar chemical structures. For example, Bakke and Scheline (1970) studied the hydroxylation of aromatic hydrocarbons, which is relevant to understanding the chemical behavior of compounds like 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-phenoxyethyl)urea (Bakke & Scheline, 1970).
Reactions with Methylolphenols : Tomita and Hse (1992) explored the reactions of urea with methylolphenols, which could be related to the behavior of similar compounds in acidic conditions. This research contributes to understanding the cocondensation processes involving ureas and phenols (Tomita & Hse, 1992).
Structure-Activity Relationships : The study of structure-activity relationships in similar compounds, such as trisubstituted phenyl urea derivatives, provides insights into the pharmacological potential of such molecules. Fotsch et al. (2001) researched neuropeptide Y5 receptor antagonists, highlighting the importance of molecular structure in biological activity (Fotsch et al., 2001).
Antimicrobial Properties : Research by Limban et al. (2011) into new acylthiourea derivatives, including urea compounds, demonstrates the potential antimicrobial applications of these substances. Their study shows activity against various bacterial and fungal strains, which is crucial for developing new antimicrobial agents (Limban et al., 2011).
Polymer Synthesis : Ubaghs et al. (2004) investigated the synthesis of polyurethanes with pendant hydroxyl groups from compounds like phenoxycarbonyloxymethyl ethylene carbonate, indicating the role of urea derivatives in polymer science. These polymers have unique properties due to their primary and secondary hydroxyl groups (Ubaghs et al., 2004).
Gel Formation : Lloyd and Steed (2011) explored the formation of hydrogels using urea derivatives. Their study shows that the morphology and rheology of these gels can be tuned by varying the anions, which is significant for developing new materials with specific physical properties (Lloyd & Steed, 2011).
特性
IUPAC Name |
1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-24-16-9-7-14(8-10-16)17(21)13-20-18(22)19-11-12-23-15-5-3-2-4-6-15/h2-10,17,21H,11-13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPZCJKNKNSARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NCCOC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-phenoxyethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2562022.png)

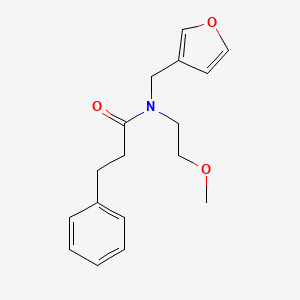
sulfamoyl}benzoic acid](/img/structure/B2562026.png)
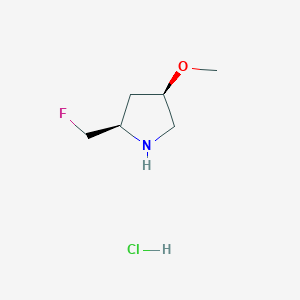
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-benzothiophene-4-carboxamide;hydrochloride](/img/structure/B2562030.png)

![4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2562034.png)
![4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2562036.png)
